N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a fused cyclopentapyrazole core substituted with a methyl group at the 2-position. The structure is further modified by a tosylpiperidine carboxamide moiety, which introduces sulfonamide and piperidine functionalities. This compound is synthesized via coupling reactions involving 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine and tosylpiperidine-4-carboxamide derivatives, as inferred from analogous synthetic protocols (e.g., compound 38 in ).
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-6-8-16(9-7-14)28(26,27)24-12-10-15(11-13-24)20(25)21-19-17-4-3-5-18(17)22-23(19)2/h6-9,15H,3-5,10-13H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUCFMZJEIRROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C4CCCC4=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 320.41 g/mol. Its structure includes a piperidine ring and a tosyl group, which may influence its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential antimicrobial properties.
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against:
| Bacterial Strains | Fungal Strains |
|---|---|
| Escherichia coli | Aspergillus niger |
| Staphylococcus aureus | Candida albicans |
These findings suggest that this compound could be further explored for its potential as an antimicrobial agent.
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has revealed promising results. Compounds similar to this compound have been tested in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis and inhibition of cell proliferation were observed in treated cells.
Case Studies
A notable case study involved the evaluation of a related pyrazole derivative in a preclinical model of cancer. The study demonstrated that the compound significantly reduced tumor size compared to controls and exhibited minimal toxicity to normal cells.
Comparison with Similar Compounds
BPN-3783
BPN-3783 (N-(2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine) shares the tetrahydrocyclopenta[c]pyrazole core but substitutes the 2-methyl group with a 2-ethyl group and replaces the tosylpiperidine carboxamide with a thiazol-2-amine-linked pyridinylimidazole moiety. This structural variation enhances metabolic stability, as evidenced by its use as an internal standard in bioanalytical assays.
Compound 38
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-9H-pyrimido[4,5-b]indol-4-amine (compound 38) retains the 2-methyltetrahydrocyclopenta[c]pyrazol-3-amine subunit but incorporates a pyrimidoindole scaffold. This modification confers potent bromodomain inhibitory activity and oral bioavailability, as demonstrated in docking studies. The target compound’s lack of an extended aromatic system may limit similar target engagement but could favor solubility.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization of the tetrahydrocyclopenta[c]pyrazole core, followed by coupling with the tosylpiperidine-carboxamide moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for cyclization steps to enhance reactivity .
- Temperature control : Reactions often require reflux conditions (e.g., 80–110°C) to achieve complete conversion, as seen in analogous syntheses of benzothiazole-containing derivatives .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons in the pyrazole ring appear as singlet(s) near δ 6.8–7.2 ppm, while methyl groups in the tetrahydrocyclopenta system resonate at δ 1.2–1.5 ppm .
- ¹³C NMR : The carbonyl (C=O) signal is observed at ~170 ppm, consistent with carboxamide functionality .
- IR spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (S=O stretch from tosyl group) confirm key functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when low purity arises during synthesis?
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents in coupling steps, reducing side reactions .
- Solvent optimization : Switch from DMF to dichloromethane for acid-sensitive intermediates to prevent degradation .
- Gradient chromatography : Use silica gel columns with incremental polarity gradients (hexane → ethyl acetate) to resolve closely eluting impurities .
Q. What strategies resolve contradictions in NMR data during characterization of novel derivatives?
- Multi-dimensional NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the piperidine and cyclopenta systems .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to verify assignments .
- Controlled degradation : Perform stability studies under acidic/alkaline conditions to identify labile protons contributing to spectral noise .
Q. How should in vitro bioassays be designed to evaluate biological activity?
- Target selection : Prioritize kinases or GPCRs, as structural analogs (e.g., benzothiazole derivatives) show affinity for these targets .
- Assay conditions :
- Use HEK-293 or HeLa cell lines for cytotoxicity screening (IC₅₀ determination via MTT assays) .
- For antimicrobial testing, employ microdilution methods (MIC values) against S. aureus and E. coli .
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
Q. How can researchers address discrepancies in reported solvent effects on reaction kinetics?
- Kinetic profiling : Conduct time-resolved TLC or in-situ IR to monitor intermediate formation rates in DMF vs. THF .
- Computational modeling : Apply density functional theory (DFT) to calculate solvent polarity effects on transition-state energetics .
- Empirical validation : Replicate conflicting protocols (e.g., methanol vs. DMF in cyclization) under controlled conditions to identify optimal parameters .
Methodological Considerations
Q. What analytical workflows are recommended for stability studies of this compound?
- Forced degradation : Expose the compound to UV light (254 nm), 40°C/75% RH, and oxidative conditions (H₂O₂) for 14 days .
- HPLC-MS analysis : Use a C18 column (ACN/water gradient) to quantify degradation products, with MS/MS fragmentation to identify structural modifications .
Q. How can regioselectivity challenges in cyclopenta[c]pyrazole functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the piperidine nitrogen) to steer electrophilic substitution to the pyrazole C-5 position .
- Metal catalysis : Employ Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for selective arylations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
